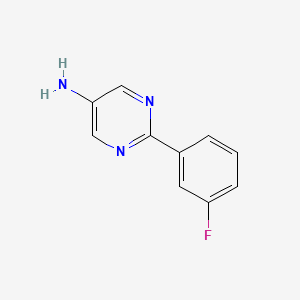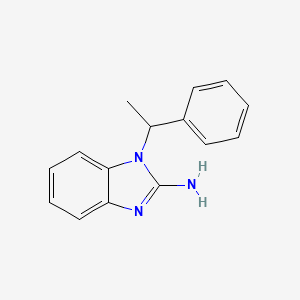
1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine
説明
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It’s relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate .Molecular Structure Analysis
The molecular formula of 1-Phenylethylamine is C8H11N . It’s a phenylethylamine that is ethylamine substituted by a phenyl group at position 1 .Chemical Reactions Analysis
1-Phenylethylamine can undergo enzymatic kinetic resolution, a process that can be optimized to produce enantiomerically pure 1-phenylethanol .Physical And Chemical Properties Analysis
1-Phenylethylamine has a molar mass of 121.183 g/mol and a density of 0.94 g/mL .科学的研究の応用
1. Synthetic Application of Enantiomeric 1-Phenylethylamine
- Summary of Application: α-PEA is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .
- Methods of Application: The synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed. Improvements in the synthesis of α-PEA and its derivatives and chiral resolution, as well as their applications in the resolution of other compounds, were discussed .
- Results or Outcomes: The last decade has witnessed many interesting advancements, and over eighty new original papers have supplemented the previous works .
2. Making Chirally Optically Active Drugs and Compounds
- Summary of Application: (+)-Bis [®-1-phenylethyl]amine plays a very extensive role in making chirally optically active drugs and compounds .
- Methods of Application: This compound is used as an intermediate in the synthesis of chirally optically active drugs and compounds .
- Results or Outcomes: The product is used extensively in the pharmaceutical industry for the production of chirally optically active drugs .
3. Two-Phase Catalytic System in Enantioselective Separation
- Summary of Application: The two-phase catalytic system is used in the enantioselective separation of racemic (R,S)-1-phenylethanol .
- Methods of Application: The study used various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .
- Results or Outcomes: The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products eep = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .
4. Synthesis of 1-Phenylethyl Acetate
- Summary of Application: 1-Phenylethyl acetate is synthesized for various purposes, including the production of chirally optically active drugs .
- Methods of Application: This compound is synthesized using standard organic synthesis techniques .
- Results or Outcomes: The product is used extensively in the pharmaceutical industry for the production of chirally optically active drugs .
5. Enantioselective Resolution of (±)-1-Phenylethanol
- Summary of Application: A novel microbial esterase BSE01281 identified from the Indian Ocean was cloned, expressed, and functionally characterized. Esterase BSE01281 could enanoselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .
- Methods of Application: After the optimization of enzymatic reactions, BSE01281 could .
- Results or Outcomes: The conducted studies proved that the use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products eep = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .
6. Synthesis of 1-Phenylethyl Acetate
- Summary of Application: 1-Phenylethyl acetate is synthesized for various purposes, including the production of chirally optically active drugs .
- Methods of Application: This compound is synthesized using standard organic synthesis techniques .
- Results or Outcomes: The product is used extensively in the pharmaceutical industry for the production of chirally optically active drugs .
Safety And Hazards
将来の方向性
The study and application of chiral compounds like 1-Phenylethylamine are crucial in several industries, such as the pharmaceutical, agricultural, fine chemicals, and food industries . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . Therefore, research in this field is expected to continue growing.
特性
IUPAC Name |
1-(1-phenylethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17-15(18)16/h2-11H,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMSHYCJPFPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



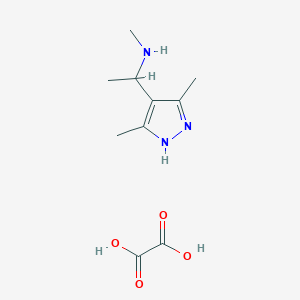
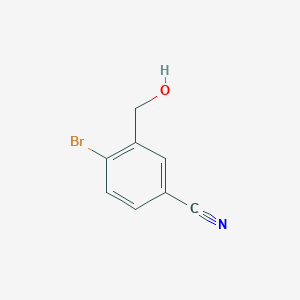
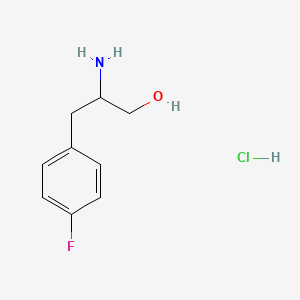
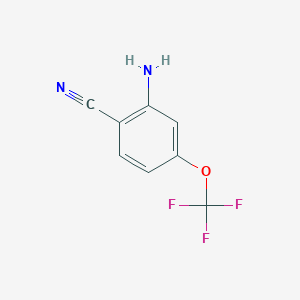
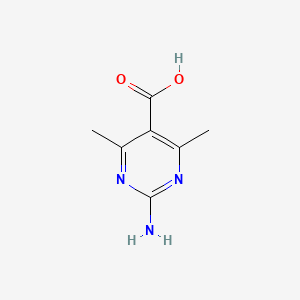
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
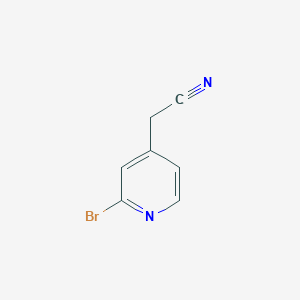
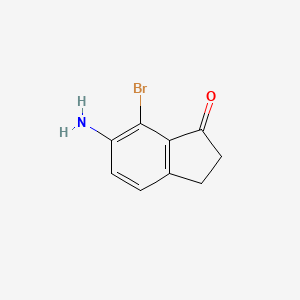
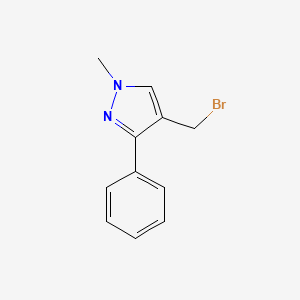
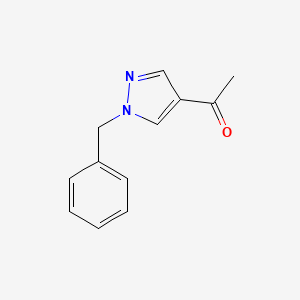
![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)
